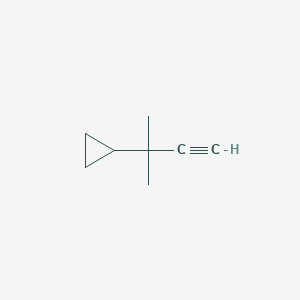

(2-Methylbut-3-yn-2-yl)cyclopropane

Descripción general

Descripción

(2-Methylbut-3-yn-2-yl)cyclopropane is an organic compound with the molecular formula C8H12. It is characterized by a cyclopropane ring substituted with a 2-methylbut-3-yn-2-yl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbut-3-yn-2-yl)cyclopropane typically involves the cyclopropanation of an alkyne precursor. One common method is the reaction of 2-methylbut-3-yn-2-ol with a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple. The reaction conditions usually require an inert atmosphere and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures for handling reactive intermediates and products.

Análisis De Reacciones Químicas

Cyclopropanation via Palladium-Catalyzed Intramolecular Allylic Alkylation

This compound can be synthesized through palladium-catalyzed cyclization of allylic precursors. For example, reaction of propargyl alcohol derivatives with sodium dimethyl malonate in the presence of Pd(dppe)₂ generates cyclopropanes via stereoselective triple-inversion pathways (Scheme 1) .

Mechanistic Highlights :

-

Triple inversion : Synergistic SN2 displacement, π–σ–π rearrangement, and nucleophilic attack dictate stereochemical outcomes.

-

Steric control : Bulky substituents on ligands (e.g., dioxaborolane) direct nucleophilic addition to the less hindered face .

Example Reaction :

| Precursor | Catalyst System | Product (Yield, ee) |

|---|---|---|

| (S)-73 (propargyl diol) | Pd(dppe)₂, Na malonate | (R)-74 (72%, >90% ee) |

Simmons–Smith Cyclopropanation

The strained cyclopropane ring enables further functionalization via Simmons–Smith reactions. Diethylzinc and CH₂I₂ promote stereospecific cyclopropane formation in the presence of directing groups (e.g., hydroxy or ester functionalities) .

Key Data :

-

Conditions : CH₂I₂ (2.0 eq), Et₂Zn (1.0 eq), CH₂Cl₂, 0°C → rt .

-

Diastereoselectivity : >20:1 dr achieved with siloxy directing groups .

Michael-Initiated Ring Closure (MIRC) Reactions

Enantioselective cyclopropanation occurs via MIRC pathways using chiral ammonium ylides. For instance, cinchona alkaloid-derived catalysts (e.g., 21 ) enable asymmetric cyclopropanation of α,β-unsaturated aldehydes :

Reaction Parameters :

-

Catalyst: Modified cinchona 21 (20 mol%).

-

Conditions: Na₂CO₃, NaBr, MeCN, 80°C, 36 h.

Epoxide Ring-Opening

The cyclopropane’s electron-deficient carbons participate in nucleophilic ring-opening. For example, reaction with triflic acid generates carbocation intermediates stabilized by adjacent substituents (Scheme 2) .

Alkyne Reactivity

The 2-methylbut-3-yn-2-yl group undergoes Sonogashira coupling with aryl halides, enabling modular synthesis of extended π-systems .

Biological Activity Modulation

Cyclopropane derivatives of natural products (e.g., FD-895 analogs) show enhanced stability while retaining bioactivity. For example:

| Compound | HCT-116 IC₅₀ (nM) | CLL IC₅₀ (nM) |

|---|---|---|

| 7a | 42.9 ± 1.3 | 102.9 ± 0.1 |

| 1a | 23.5 ± 0.2 | 2.1 ± 0.1 |

Data adapted from stabilized cyclopropane analogs .

Thermal and Oxidative Stability

Aplicaciones Científicas De Investigación

(2-Methylbut-3-yn-2-yl)cyclopropane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclopropane involves its interaction with molecular targets through its reactive alkyne and cyclopropane groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropylacetylene: Similar in having a cyclopropane ring and an alkyne group.

2-Methyl-3-butyn-2-ol: Shares the 2-methylbut-3-yn-2-yl group but lacks the cyclopropane ring.

Cyclopropylmethylamine: Contains a cyclopropane ring with a different substituent.

Actividad Biológica

(2-Methylbut-3-yn-2-yl)cyclopropane is an organic compound with the molecular formula C8H12. It features a cyclopropane ring substituted with a 2-methylbut-3-yn-2-yl group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound primarily stems from its reactive alkyne and cyclopropane functionalities. These groups can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction may alter the function of these biomolecules, potentially leading to therapeutic effects or toxicity depending on the context of use.

Research Findings

- Cell Line Studies : In a study evaluating the biological activity of cyclopropane derivatives, it was noted that certain analogs exhibited enhanced potency against leukemia cell lines. For instance, a compound derived from this compound demonstrated an IC50 value of 102.9 nM in inducing apoptosis in chronic lymphocytic leukemia (CLL) cells, indicating its potential as an anti-cancer agent .

- Enzyme Interaction : The compound's ability to form covalent bonds suggests potential interactions with enzymes involved in metabolic pathways. This characteristic makes it a candidate for further exploration in drug development, particularly for conditions where enzyme inhibition is beneficial.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Cyclopropylacetylene | Cyclopropane + Alkyne | Anticancer properties |

| 2-Methyl-3-butyn-2-ol | Alkyne | Precursor for synthesis |

| Cyclopropylmethylamine | Cyclopropane + Amine | Neuroactive properties |

This table highlights how structural similarities can influence biological activity, providing insights into the potential applications of this compound.

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions using alkyne precursors. One common method includes reacting 2-methylbut-3-yn-2-ol with diiodomethane in the presence of a zinc-copper couple under inert conditions.

Reaction Types

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Hydrogenation can yield the corresponding alkane.

- Substitution : The cyclopropane ring can participate in nucleophilic substitution reactions.

These reactions not only provide pathways for modifying the compound but also allow for the exploration of different derivatives that may exhibit distinct biological activities.

Case Study 1: Anticancer Activity

In a comprehensive study on small molecule inhibitors targeting the spliceosome, researchers synthesized various cyclopropane derivatives to evaluate their potency against cancer cell lines. One derivative showed significant activity with an IC50 value indicating effective apoptosis induction in leukemia cells . This underscores the therapeutic potential of (2-Methylbut-3-yn-2-y)cyclopropane derivatives in oncology.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory properties of cyclopropane analogs derived from (2-Methylbut-3-yn-2-y)cyclopropane. The results indicated that these compounds could effectively inhibit specific enzymes involved in metabolic pathways relevant to disease states, suggesting their utility as leads for drug development.

Propiedades

IUPAC Name |

2-methylbut-3-yn-2-ylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-4-8(2,3)7-5-6-7/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZYFRDWKXQNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30710988 | |

| Record name | (2-Methylbut-3-yn-2-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61422-95-5 | |

| Record name | (2-Methylbut-3-yn-2-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.